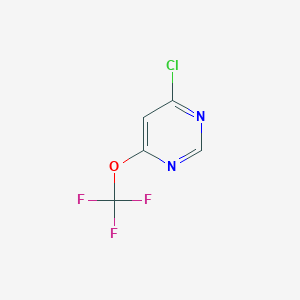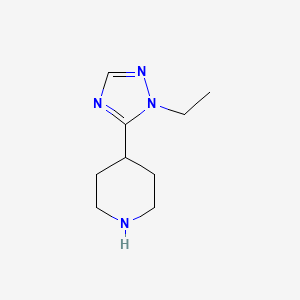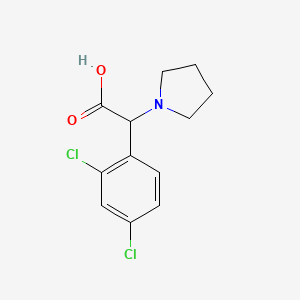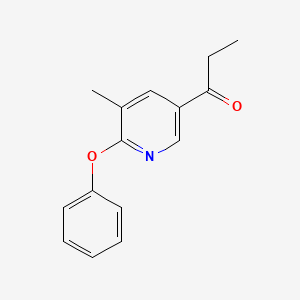
4-Chloro-6-(trifluoromethoxy)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6-(trifluoromethoxy)pyrimidine is a chemical compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a chlorine atom at the 4th position and a trifluoromethoxy group at the 6th position on the pyrimidine ring. The trifluoromethoxy group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior and reactivity of the compound. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(trifluoromethoxy)pyrimidine can be achieved through several synthetic routes. One common method involves the reaction of 4,6-dichloropyrimidine with trifluoromethanol in the presence of a base such as sodium hydride. The reaction typically takes place under reflux conditions, and the product is isolated through standard purification techniques such as distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. For example, continuous flow reactors can be used to optimize reaction conditions and improve yield. Additionally, the use of catalysts and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(trifluoromethoxy)pyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4th position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Substitution: The trifluoromethoxy group can influence the reactivity of the pyrimidine ring towards electrophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride, potassium tert-butoxide, and various amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 4-amino-6-(trifluoromethoxy)pyrimidine, while oxidation may produce this compound N-oxide.
Scientific Research Applications
4-Chloro-6-(trifluoromethoxy)pyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-6-(trifluoromethoxy)pyrimidine depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors. For example, it can inhibit certain protein kinases, leading to the disruption of cellular signaling pathways involved in cell growth and proliferation . The trifluoromethoxy group enhances the compound’s binding affinity to its targets by increasing its lipophilicity and stability.
Comparison with Similar Compounds
4-Chloro-6-(trifluoromethoxy)pyrimidine can be compared with other similar compounds, such as:
4-Chloro-6-(trifluoromethyl)pyrimidine: This compound has a trifluoromethyl group instead of a trifluoromethoxy group, which can result in different chemical properties and reactivity.
4-Chloro-6-methoxypyrimidine: The presence of a methoxy group instead of a trifluoromethoxy group can significantly alter the compound’s electron-withdrawing effects and overall reactivity.
4-Chloro-6-(trifluoromethylthio)pyrimidine:
Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility and importance of fluorinated pyrimidines in scientific research and industry.
Properties
Molecular Formula |
C5H2ClF3N2O |
|---|---|
Molecular Weight |
198.53 g/mol |
IUPAC Name |
4-chloro-6-(trifluoromethoxy)pyrimidine |
InChI |
InChI=1S/C5H2ClF3N2O/c6-3-1-4(11-2-10-3)12-5(7,8)9/h1-2H |
InChI Key |
TWYPIGXJNVIGDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CN=C1Cl)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Amino-3-benzyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile](/img/structure/B11810913.png)

![1-(5-Nitro-[1,1'-biphenyl]-2-yl)piperidine](/img/structure/B11810925.png)

![Ethyl 4-aminobenzo[d]isoxazole-3-carboxylate](/img/structure/B11810942.png)




![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid](/img/structure/B11810995.png)
![4-Fluoro-N-isobutylbenzo[d]isoxazol-3-amine](/img/structure/B11811001.png)
![5-Bromo-2-(piperidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B11811002.png)


